N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE
Overview
Description
N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a fluorophenyl group, and a thiazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the dibenzoazepine core: This can be achieved through a cyclization reaction involving appropriate aromatic precursors.
Introduction of the propyl chain: This step involves the alkylation of the dibenzoazepine core with a suitable propylating agent.
Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction.
Formation of the thiazole ring: This step involves the cyclization of a thioamide with a haloketone.
Final assembly: The final step involves the coupling of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-chlorophenyl)-N-methyl-1,3-thiazol-2-amine
- N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-(4-bromophenyl)-N-methyl-1,3-thiazol-2-amine
Uniqueness
The presence of the fluorophenyl group in N-[3-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL)PROPYL]-N-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]-N-METHYLAMINE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, which may not be observed in its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-(4-fluorophenyl)-N-methyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3S/c1-30(27-29-24(19-32-27)20-13-15-23(28)16-14-20)17-6-18-31-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)31/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXVNNVNFUXARIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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